molecular formula C10H15Cl2F3N4 B1429830 N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride CAS No. 951004-19-6

N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1429830
CAS No.: 951004-19-6
M. Wt: 319.15 g/mol
InChI Key: UFYJUDXTKBVLOY-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceuticals, which is substituted with a piperidine group and a trifluoromethyl group. The trifluoromethyl group is a common motif in bioactive molecules due to its ability to influence potency, metabolic stability, and membrane permeability . The dihydrochloride salt form of the compound typically enhances its solubility in aqueous systems, facilitating biological testing in various in vitro assays. Compounds with closely related structures, such as N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, have been identified as potent and orally bioavailable agonists for the GPR119 receptor, a target for type 2 diabetes therapy . Furthermore, trisubstituted pyrimidine compounds bearing a piperidine moiety and a trifluoromethylphenyl group have been investigated as promising CDC42 inhibitors for anticancer research, demonstrating efficacy in patient-derived xenograft models . This makes this compound a valuable building block for researchers exploring new therapeutic agents in areas like metabolic diseases and oncology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-piperidin-4-yl-4-(trifluoromethyl)pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-3-6-15-9(17-8)16-7-1-4-14-5-2-7;;/h3,6-7,14H,1-2,4-5H2,(H,15,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYJUDXTKBVLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=CC(=N2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride, with the CAS number 951004-19-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C10H13F3N4·2HCl
  • Molecular Weight : 319.15 g/mol
  • IUPAC Name : N-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Research indicates that this compound may interact with various biological targets, particularly in the context of inhibiting specific enzymes and pathways relevant to disease mechanisms. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Potential

The compound's structural characteristics indicate it could serve as a scaffold for developing anticancer agents. Research into related compounds has shown that targeting specific kinases can lead to significant antitumor activity. For instance, inhibitors targeting phosphatidylinositol phosphate kinase 2A (PIP4K2A) have demonstrated effectiveness against p53-deficient tumors . This suggests that this compound may also exhibit similar properties.

In Vitro Studies

  • Antiparasitic Efficacy :
    • Derivatives were tested for their ability to inhibit PfATP4-associated Na+^+-ATPase activity, with some showing promising results in vitro .
    • A related compound exhibited an EC50 value of 0.064 μM against malaria parasites, indicating high potency .
  • Anticancer Activity :
    • Compounds designed based on similar scaffolds were evaluated in human cancer cell lines, demonstrating dose-dependent inhibition of cell proliferation .

Data Tables

Compound NameTargetEC50 (μM)Reference
This compoundPfATP4TBD
Related Compound XPIP4K2A0.048
Dihydroquinazolinone AnalogMalaria Parasite0.064

Safety and Toxicology

The safety data sheet for this compound indicates that it is not classified as hazardous under GHS criteria but should be handled with care due to potential irritant properties . First-aid measures include rinsing affected areas and seeking medical attention if necessary.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that a related compound inhibited the proliferation of human cancer cells through apoptosis induction and cell cycle arrest .

Antiviral Activity

Research has explored the antiviral potential of this compound against various viruses. A study highlighted its effectiveness against influenza virus by inhibiting viral replication in vitro. This suggests that the trifluoromethyl group may enhance the compound's interaction with viral proteins, thereby blocking their function .

Neuropharmacology

The piperidine moiety in the compound is known for its neuroactive properties. Investigations into its effects on neurotransmitter systems have shown promise in treating neurological disorders such as anxiety and depression. Animal models have indicated that administration of similar compounds can lead to anxiolytic effects, potentially through modulation of GABAergic transmission .

Case Study 1: Anticancer Efficacy

In a laboratory setting, a derivative of N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine was tested on breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations as low as 5 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antiviral Mechanism

A study focused on the antiviral activity against the H1N1 influenza virus revealed that treatment with the compound resulted in a 70% reduction in viral titers at a concentration of 10 µM. The mechanism was linked to interference with viral RNA synthesis, highlighting its potential as a therapeutic agent during influenza outbreaks .

Comparison with Similar Compounds

N-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride (CAS 950649-10-2)

  • Structure : Lacks the 4-(trifluoromethyl) group on the pyrimidine ring.
  • Molecular Formula : C₉H₁₄N₄·HCl
  • Molecular Weight : 214.70 g·mol⁻¹
  • Key Difference : The absence of the -CF₃ group reduces lipophilicity and may alter binding interactions in biological systems. This simpler analog serves as a foundational scaffold for derivatization .

N-(1-Benzylpiperidin-4-yl)-4-(4-trifluoromethoxyphenyl)pyrimidin-2-amine Hydrochloride

  • Structure : Incorporates a benzyl group on the piperidine nitrogen and a 4-trifluoromethoxyphenyl (-OCF₃) substituent on the pyrimidine ring.
  • Molecular Formula : C₂₃H₂₃F₃N₄O·HCl
  • Molecular Weight : 464.91 g·mol⁻¹
  • Yield : 92%
  • Melting Point : 285–287°C

N-(1-Benzylpiperidin-4-yl)-4-(2,4-dimethoxyphenyl)pyrimidin-2-amine Hydrochloride

  • Structure : Features a 2,4-dimethoxyphenyl group on the pyrimidine ring.
  • Molecular Formula : C₂₄H₂₈N₄O₂·HCl
  • Molecular Weight : 440.97 g·mol⁻¹
  • Yield : 53%
  • Melting Point : 243–244°C

Pyridine-Based Piperidin-4-ylamine Derivatives

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine Dihydrochloride (CAS 1197941-02-8)

  • Structure : Replaces the pyrimidine ring with a pyridine ring and introduces a chlorine atom at the 5-position.
  • Molecular Formula : C₁₀H₁₄ClN₃·2HCl
  • Molecular Weight : 272.14 g·mol⁻¹
  • Key Difference : The pyridine core and chloro substituent may confer distinct pharmacokinetic profiles, such as altered solubility or metabolic stability .

N-[(Piperidin-4-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine Dihydrochloride

  • Structure : Contains a methylene bridge between the piperidine and pyridine rings, with a -CF₃ group at the 6-position of pyridine.
  • Molecular Weight: Not explicitly stated, but estimated to exceed 300 g·mol⁻¹ due to the dihydrochloride salt and extended alkyl chain.

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g·mol⁻¹) Key Substituents Yield Melting Point (°C)
This compound Not provided Likely C₁₀H₁₃F₃N₄·2HCl ~315 (estimated) 4-CF₃ on pyrimidine N/A N/A
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride 950649-10-2 C₉H₁₄N₄·HCl 214.70 None on pyrimidine N/A N/A
N-(1-Benzylpiperidin-4-yl)-4-(4-trifluoromethoxyphenyl)pyrimidin-2-amine HCl Not provided C₂₃H₂₃F₃N₄O·HCl 464.91 4-OCF₃ on phenyl, benzyl on piperidine 92% 285–287
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride 1197941-02-8 C₁₀H₁₄ClN₃·2HCl 272.14 5-Cl on pyridine N/A N/A

Discussion of Structural and Functional Implications

  • Trifluoromethyl Group Impact: The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which may improve blood-brain barrier penetration in neurological studies .
  • Salt Forms: Dihydrochloride salts (e.g., target compound , 5-chloro derivative ) generally exhibit higher aqueous solubility than mono-hydrochloride salts (e.g., CAS 950649-10-2 ), favoring in vitro assays.
  • Synthetic Yields : High yields (e.g., 92% for the 4-trifluoromethoxyphenyl analog ) suggest robust synthetic routes for aryl-substituted pyrimidines, whereas lower yields (e.g., 53% for dimethoxyphenyl derivative ) may reflect challenges in purifying polar substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via Mannich reactions, where a ketone (e.g., 4-(trifluoromethyl)pyrimidin-2-amine) reacts with paraformaldehyde and an amine (e.g., piperidin-4-amine) under acidic conditions. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like ethanol . Optimization of stoichiometry and reaction temperature is critical to minimize side products.

Q. How is the compound characterized structurally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze diffraction data, resolve intramolecular interactions (e.g., hydrogen bonds), and determine dihedral angles between aromatic systems . Complementary techniques include NMR (¹H/¹³C, COSY, HSQC) for verifying substituent positions and LC-MS for molecular weight confirmation .

Q. What safety precautions are required during handling?

  • Methodological Answer : Follow protocols for hydrochloride salts: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in airtight containers under inert gas (N₂/Ar) at 2–8°C. Spills require neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

  • Methodological Answer : Conflicting data on dihedral angles or hydrogen-bonding patterns (e.g., intramolecular vs. intermolecular) can be addressed by refining occupancy factors and thermal parameters in SHELXL. For example, highlights how weak C–H⋯π interactions and hydrogen bonds stabilize crystal packing. High-resolution data (≤1.0 Å) and twinning correction may be necessary for ambiguous cases .

Q. What strategies optimize the compound's pharmacokinetic profile in medicinal chemistry?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity. Structure-activity relationship (SAR) studies can modify the piperidine ring (e.g., substituents at N4) to balance bioavailability and target affinity. In vitro assays (e.g., CYP450 inhibition, plasma protein binding) combined with molecular docking (e.g., targeting HMRGX1 receptors) guide iterative design .

Q. How are impurities quantified during synthesis?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA/acetonitrile gradient) identifies and quantifies impurities. Method validation includes linearity (R² ≥0.99), LOQ (≤0.1%), and spike-recovery tests. Reference standards (e.g., dihydrochloride salts in ) ensure accuracy .

Q. What experimental designs address low yield in dihydrochloride salt formation?

  • Methodological Answer : Low yields often stem from incomplete protonation or solvent choice. Titration with HCl gas in anhydrous THF or dichloromethane improves salt precipitation. Monitoring pH (target ≤2.0) and using anti-solvents (e.g., diethyl ether) enhances crystallization efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
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N-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidin-2-amine dihydrochloride

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